![molecular formula C21H28N2O3S B3570576 N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3570576.png)
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Overview
Description
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPAB, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAB is a small molecule that has a unique structure and properties, which make it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide involves the modulation of the activity of the GABA-A receptor. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide binds to a specific site on the receptor, which enhances the activity of the receptor. This leads to increased inhibitory neurotransmission, which reduces the excitability of the neurons. The modulation of the GABA-A receptor by N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide is selective, and it does not affect other receptors or ion channels. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide makes it a promising candidate for research studies, as it can be used to study the specific role of the GABA-A receptor in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide have been extensively studied in animal models and in vitro studies. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been linked to various physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high yield and cost-effectiveness. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide is also relatively stable, and it can be easily synthesized and purified. However, N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some limitations, including its low solubility in water, which can make it challenging to use in some experiments. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide also has some potential side effects, including sedation and muscle relaxation, which can affect the outcome of some experiments.
Future Directions
There are several future directions for the research of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide. One potential direction is to study the role of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide in the treatment of various neurological disorders, including anxiety, insomnia, epilepsy, and schizophrenia. Another direction is to investigate the potential neuroprotective properties of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide and its potential application in the treatment of neurodegenerative disorders. Additionally, the development of new analogs of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide with improved solubility and selectivity could also be a potential future direction for research.
Scientific Research Applications
N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in scientific research, mainly in the field of neuroscience. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to modulate the activity of the GABA-A receptor, which is a critical target for many neurological disorders. The GABA-A receptor is a ligand-gated ion channel that regulates the inhibitory neurotransmission in the central nervous system. N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission. This property of N-(1-isopropyl-2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide makes it a potential candidate for the treatment of various neurological disorders, including anxiety, insomnia, epilepsy, and schizophrenia.
properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15(2)20(16(3)4)22-21(24)17-11-13-18(14-12-17)23(5)27(25,26)19-9-7-6-8-10-19/h6-16,20H,1-5H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIBLUWTLYPRHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-[methyl(phenylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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